4-Nitrofluorescein
Overview
Description
4-Nitrofluorescein is a chemical compound with the linear formula C24H15NO9 . It is a derivative of fluorescein, which is commonly used as a fluorescent labeling reagent for proteins .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies. For instance, one study described the synthesis and spectral properties of 3′-nitrofluorescein and 3′-aminofluorescein, as well as their methyl esters . Another study discussed the peculiarities of the 4,5-dinitrofluorescein esters synthesis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. For example, one study examined the fluorescent properties of 4′- and 5′-aminofluorescein, unsubstituted fluorescein, and its 4′-nitro derivative in a set of solvent systems .Physical and Chemical Properties Analysis
This compound has a molecular weight of 461.388 and a melting point of >300°C . It is an orange crystalline solid . In terms of solubility, it is almost transparent in NaOH100g/L .Scientific Research Applications
Fluorescence Properties : 4-Nitrofluorescein demonstrates unique spectral behavior compared to its amino derivatives. It shows minimal emission in aprotic solvents but increased quantum yield in alcohol or water media. This changing spectral property is crucial for understanding inter-fragmental charge transfer in excited states (Mchedlov-Petrossyan et al., 2019).
Electrochemical Sensing : Research has shown that graphene oxide-based sensors can be used for the sensitive determination of 4-Nitrophenol, a related nitroaromatic compound. This highlights the potential of similar approaches for detecting this compound or its derivatives (Li et al., 2012).
Toxicity Assessment : Studies on the effects of nitrophenols on anaerobic systems, which could include compounds like this compound, have found that these compounds can have varying degrees of toxicity. Such insights are important for environmental impact assessments (Podeh et al., 1995).
Nitric Oxide Synthase Inhibition : this compound derivatives have been used in studies to screen nitric oxide synthase inhibitors, demonstrating their potential in biological and pharmaceutical research (Agrawal et al., 2019).
Environmental Monitoring : Research involving the detection of trace 4-Nitrophenol in the environment using modified electrodes suggests that similar methodologies could be applicable for monitoring this compound or its derivatives in environmental samples (Wang et al., 2022).
Bioimaging Applications : this compound derivatives, such as diaminofluoresceins, are used in bioimaging, particularly for detecting nitric oxide in biological systems. This highlights their utility in medical diagnostics and research (Kojima et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3',6'-dihydroxy-7-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURQCNORMJHFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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